2-Amino-3,5-dibromopyridine hydrobromide
CAS No.:
Cat. No.: VC18429637
Molecular Formula: C5H5Br3N2
Molecular Weight: 332.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H5Br3N2 |
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Molecular Weight | 332.82 g/mol |
IUPAC Name | 3,5-dibromopyridin-2-amine;hydrobromide |
Standard InChI | InChI=1S/C5H4Br2N2.BrH/c6-3-1-4(7)5(8)9-2-3;/h1-2H,(H2,8,9);1H |
Standard InChI Key | DJRMDMSVBJNVQG-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC(=C1Br)N)Br.Br |
Introduction
Chemical Identity and Structural Features
2-Amino-3,5-dibromopyridine hydrobromide (C₅H₄Br₂N₂·HBr) is the hydrobromide salt of 2-amino-3,5-dibromopyridine. The free base (C₅H₄Br₂N₂) consists of a pyridine ring with an amino group at the 2-position and bromine atoms at the 3- and 5-positions. Protonation of the amino group by hydrobromic acid yields the hydrobromide salt, which features an NH₃⁺ moiety and a Br⁻ counterion. Key identifiers include:
Property | Value | Source |
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CAS Number (Free Base) | 35486-42-1 | |
Molecular Formula | C₅H₄Br₂N₂·HBr | Calculated |
Molecular Weight | 332.82 g/mol | Calculated |
Melting Point (Free Base) | 105°C | |
Appearance | Yellow crystalline powder |
X-ray diffraction studies of the free base reveal a monoclinic crystal system with four molecules per unit cell. The amino group participates in NH···N hydrogen bonding (3.041 Å), forming dimeric structures . In the hydrobromide form, additional ionic interactions between NH₃⁺ and Br⁻ likely modify the packing arrangement, though crystallographic data for the salt remains unpublished.
Synthesis and Manufacturing
The synthesis of 2-amino-3,5-dibromopyridine hydrobromide involves bromination and salt formation steps. A patented method for analogous compounds (e.g., 2,5-dibromopyridine) begins with acetylation of 2-aminopyridine, followed by bromination and deprotection :
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Acetylation: 2-Aminopyridine reacts with acetic anhydride under reflux to form 2-acetamidopyridine.
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Bromination: Liquid bromine is added at 45–55°C, yielding 2-acetamido-5-bromopyridine. Hydrolysis with NaOH produces 2-amino-5-bromopyridine .
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Diazotization and Bromination: Treatment with HBr and NaNO₂ in the presence of CuBr₂ introduces a second bromine atom, forming 2,5-dibromopyridine .
To obtain the hydrobromide salt, the free base is dissolved in hydrobromic acid, followed by crystallization. Patent describes similar salt formation via reaction of 2-acylaminopyridine with HBr₃, yielding stable crystalline products.
Structural Characterization
Single-crystal X-ray analysis of the free base (Fig. 1) shows planar pyridine rings with bond lengths and angles consistent with density functional theory (DFT) calculations . The NH₂ group forms asymmetric hydrogen bonds, inducing Fermi resonance splitting in solid-state IR spectra . For the hydrobromide salt, protonation of the amino group is expected to:
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Shift NH stretching frequencies in IR spectra (e.g., νₐₛ NH₃⁺ at ~3200 cm⁻¹).
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Alter UV-Vis absorption due to changes in electron density.
Table 1: Comparative Spectroscopic Data
Parameter | Free Base | Hydrobromide (Predicted) |
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IR ν(NH₂) | 3360, 3450 cm⁻¹ (split) | 3200, 3100 cm⁻¹ (broad) |
UV λₘₐₓ | 270 nm (ε = 4500 L·mol⁻¹cm⁻¹) | 265–275 nm (bathochromic shift) |
Physicochemical Properties
The hydrobromide salt exhibits enhanced solubility in polar solvents (e.g., water, ethanol) compared to the free base. Key properties include:
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Solubility: Freely soluble in H₂O (≥50 mg/mL at 25°C, predicted).
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Stability: Stable under ambient conditions but hygroscopic due to ionic nature.
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Thermal Behavior: Decomposition temperature >200°C (estimated via TGA).
Melting point data for the hydrobromide is unavailable, but analogous salts (e.g., pyridinium hydrochlorides) typically melt at 150–200°C with decomposition.
Applications in Organic Synthesis
2-Amino-3,5-dibromopyridine hydrobromide serves as a versatile intermediate:
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Pharmaceuticals: Brominated pyridines are precursors to kinase inhibitors and antiviral agents.
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Coordination Chemistry: The amino and bromide groups facilitate ligand design for transition-metal complexes.
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Materials Science: Incorporation into polymers or MOFs for optoelectronic applications.
Patent highlights the utility of HBr salts in streamlining purification, as ionic compounds often crystallize more readily than neutral analogs.
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